3-Bromocyclobutan-1-ol

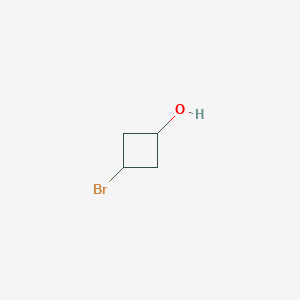

Description

3-Bromocyclobutan-1-ol is a brominated cyclobutanol derivative with the molecular formula C₄H₇BrO and a molecular weight of 151.00 g/mol . Its structure features a hydroxyl group at the 1-position and a bromine atom at the 3-position on a strained cyclobutane ring. The stereochemistry of the compound is specified as (1s,3s) in some sources, indicating a cis-configuration between the hydroxyl and bromine substituents . The cyclobutane ring’s inherent strain (approximately 110° bond angles) enhances its reactivity, making it a valuable intermediate in organic synthesis, particularly in ring-opening reactions or as a building block for pharmaceuticals and agrochemicals.

Structure

3D Structure

Properties

IUPAC Name |

3-bromocyclobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO/c5-3-1-4(6)2-3/h3-4,6H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWLHFIFQJICDNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1552270-60-6, 1909286-42-5, 2243501-46-2 | |

| Record name | 3-bromocyclobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1r,3r)-3-bromocyclobutanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1s,3s)-3-bromocyclobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromocyclobutan-1-ol can be synthesized through several methods. One common approach involves the bromination of cyclobutanol. This reaction typically requires the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of 3-bromocyclobutan-1-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-Bromocyclobutan-1-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include and .

Reduction: Reduction of 3-bromocyclobutan-1-ol can yield cyclobutanol. Reducing agents such as are typically used.

Substitution: The bromine atom in 3-bromocyclobutan-1-ol can be substituted with other nucleophiles. For example, treatment with can replace the bromine with an azide group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF).

Major Products:

Oxidation: Cyclobutanone or cyclobutanecarboxylic acid.

Reduction: Cyclobutanol.

Substitution: 3-Azidocyclobutan-1-ol.

Scientific Research Applications

3-Bromocyclobutan-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-bromocyclobutan-1-ol depends on the specific reactions it undergoes. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation and reduction reactions, the hydroxyl group and the bromine atom participate in electron transfer processes, leading to the formation of new functional groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physical, and functional differences between 3-bromocyclobutan-1-ol and related compounds:

Structural and Reactivity Analysis

- Ring Strain vs. Stability: 3-Bromocyclobutan-1-ol’s cyclobutane ring strain increases its reactivity compared to 1-(3-Bromophenyl)cyclopentan-1-ol (cyclopentanol derivative), which has a more stable 108° bond angle . The linear analog 3-Bromo-2-methylpropan-1-ol lacks ring strain, resulting in lower reactivity in ring-opening reactions .

- Substituent Effects: The bromomethyl group in 3-(bromomethyl)cyclobutan-1-ol introduces steric hindrance, favoring nucleophilic substitutions (e.g., SN2) at the methyl position rather than the ring .

- Applications: Bromophenyl and phenoxy derivatives (CAS 210826-69-0, 1184626-99-0) are frequently used in pharmaceutical intermediates due to their aromaticity and modularity . 3-Bromocyclobutan-1-ol’s compact structure makes it suitable for synthesizing strained heterocycles or bioactive molecules .

Biological Activity

3-Bromocyclobutan-1-ol is a halogenated alcohol that has garnered attention for its potential biological activities. This compound, characterized by its unique cyclobutane ring structure and bromine substitution, exhibits properties that may be relevant in pharmacology and organic synthesis. This article reviews the biological activity of 3-bromocyclobutan-1-ol, drawing from diverse sources to present a comprehensive overview.

Chemical Structure and Properties

3-Bromocyclobutan-1-ol has the molecular formula C₄H₇BrO. Its structure features a cyclobutane ring with a hydroxyl group (-OH) and a bromine atom attached to the first carbon. The stereochemistry of this compound can significantly influence its biological activity, as different isomers may exhibit varying effects.

| Property | Value |

|---|---|

| Molecular Formula | C₄H₇BrO |

| Molecular Weight | 151.00 g/mol |

| Structure Type | Cyclobutane derivative |

| Functional Groups | Hydroxyl, Bromine |

Anticancer Activity

The biological activity of 3-bromocyclobutan-1-ol may extend into anticancer research. Compounds with brominated structures have been explored for their ability to induce apoptosis in cancer cells.

- Research Findings : In vitro studies have shown that certain brominated compounds can inhibit tumor growth by modulating signaling pathways involved in cell proliferation and apoptosis. These findings suggest a potential role for 3-bromocyclobutan-1-ol in cancer therapeutics .

The mechanisms through which 3-bromocyclobutan-1-ol exerts its biological effects are not fully elucidated but may involve:

- Cell Membrane Disruption : Similar compounds have been observed to integrate into lipid bilayers, leading to increased permeability and cell death.

- Enzyme Inhibition : The presence of the hydroxyl group may allow for interactions with key enzymes involved in cellular processes.

- Signal Transduction Modulation : Brominated compounds may influence various signaling pathways, affecting cell survival and proliferation.

Synthesis and Derivatives

The synthesis of 3-bromocyclobutan-1-ol can be achieved through several methods, including:

- Bromination of Cyclobutanol : Utilizing brominating agents under controlled conditions.

- Ring-opening Reactions : Employing nucleophiles to react with cyclic intermediates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.